molecular formula C21H18N2O5S B2670367 4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922011-41-4

4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2670367
CAS No.: 922011-41-4
M. Wt: 410.44
InChI Key: SHGKKJZCRINRGO-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922011-41-4) is a synthetic organic compound with a molecular formula of C21H18N2O5S and a molecular weight of 410.4 g/mol . This reagent features a complex structure that incorporates a dibenzo[b,f][1,4]oxazepin-11(10H)-one core, a privileged scaffold in medicinal chemistry, linked via a sulfonamide bridge to a 4-methoxy-3-methylphenyl ring system . Dibenzooxazepinone derivatives are an active area of investigation in pharmaceutical research. Compounds based on this scaffold have been identified and patented for their potential as 5-HT6 receptor antagonists, indicating significant research value for studying neurological pathways and disorders . The presence of the primary sulfonamide group (-SO2NH2) is also of particular scientific interest, as this moiety is recognized as a primary zinc-binding group in the design of carbonic anhydrase inhibitors (CAIs) . This suggests the compound may serve as a valuable chemical probe or starting point for research into enzyme inhibition, with potential applications in neuropharmacology and the study of metabolic disorders. The compound is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-13-11-15(8-10-18(13)27-2)29(25,26)23-14-7-9-19-16(12-14)21(24)22-17-5-3-4-6-20(17)28-19/h3-12,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGKKJZCRINRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted benzene derivative.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzene ring using a methylating agent like dimethyl sulfate or methyl iodide under basic conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide.

    Reduction: Formation of 4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-Methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with notable applications in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic agents.

Anticancer Activity

Research has indicated that compounds related to 4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit potential anticancer properties. They may function as inhibitors of specific signaling pathways involved in cancer progression. For instance, studies on dibenzo[b,f][1,4]oxazepine derivatives have shown that they can inhibit angiogenesis and tumor growth by targeting the vascular endothelial growth factor (VEGF) pathway .

Neurological Disorders

The compound's ability to interact with dopamine receptors suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. Compounds that modulate dopamine signaling are critical in managing these conditions, and derivatives of dibenzo[b,f][1,4]oxazepine have been explored for their neuroprotective effects .

The mechanism by which 4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the synthesis of pro-inflammatory cytokines.
  • Receptor Modulation : The compound could act as a selective modulator of neurotransmitter receptors, influencing neuronal activity and synaptic transmission.
  • Antioxidant Properties : Some studies suggest that related compounds possess antioxidant activities, which can protect cells from oxidative stress.

Case Studies

  • Case Study on Anticancer Properties :
    • A study demonstrated that a related compound inhibited tumor growth in animal models by blocking the VEGF signaling pathway. This was evidenced by reduced tumor vascularization and decreased levels of circulating VEGF .
  • Case Study on Neurological Effects :
    • Research involving animal models of Parkinson's disease showed that administration of dibenzo[b,f][1,4]oxazepine derivatives improved motor function and reduced dopaminergic neuron loss, suggesting neuroprotective effects .

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine-Pyrazine Hybrids

Compound Name Structural Features Key Differences from Target Compound Reference
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine Pyridazine core with 4-(2-fluorophenyl)piperazine substituent Pyridazine vs. pyrazine core; fluorine substitution
Compound 1 (C27H27N3O2) Isoindoline-dione linked to 4-phenylpiperazine via benzyl-ethyl chain Isoindoline-dione scaffold; extended alkyl chain
Compound 8 (Pyrazole-sulfonyl-piperidinyl-pyrazine) Pyrazine linked to sulfonated pyrazole via piperidine-oxy group Sulfonamide group; pyrazole substituent
Volitinib (c-Met inhibitor) Triazolopyrazine core with imidazopyridine and methylpyrazole substituents Triazolopyrazine vs. pyrazine; complex substituents
  • Substituent Effects: Halogenation (e.g., fluorine in ) enhances lipophilicity and metabolic stability but may reduce solubility. Sulfonamide groups (as in ) improve binding to enzymes like carbonic anhydrases . Linker Flexibility: Ethyl linkers (as in the target compound) balance rigidity and flexibility, whereas benzyl-ethyl chains () increase steric bulk, possibly hindering membrane permeability.

Pharmacological Activity Comparison

Anticancer Activity
  • Target Compound: Limited direct data, but structural analogs (e.g., ) show antitumor activity via π-π stacking and halogen interactions in crystal structures, suggesting DNA intercalation or kinase inhibition.
  • Volitinib (): Exhibits nM-level c-Met inhibition (IC50 = 1.2 nM) and tumor regression in xenograft models. The triazolopyrazine core enhances kinase selectivity compared to simpler pyrazines.
  • Pyrazole-sulfonyl Derivatives () : Moderate anticancer activity (IC50 = 0.5–5 µM) against leukemia cell lines, attributed to sulfonamide-mediated apoptosis.
Antimicrobial and Antiviral Activity
  • Pyrazinoic Acid C-Nucleosides (): Show weak antiviral activity (MIC > 10 µM) against herpes viruses.
  • Thiosemicarbazide Derivatives () : MIC values < 32 µg/mL against Mycobacterium tuberculosis, suggesting pyrazine-thiosemicarbazide hybrids as promising antitubercular leads.
Neurological Activity
  • Piperazine-Pyrazine Hybrids () : Methyl/ethyl substitutions on pyrazine modulate efficacy in assays like ciliary beat frequency (reduced activity) and oocyte pickup rate (enhanced activity). Ethyl groups improve infundibular smooth muscle contraction efficacy by 40% compared to pyrazine alone .

Critical Analysis of Divergent Findings

  • Substituent Paradox : Ethyl groups enhance smooth muscle contraction () but reduce ciliary beat frequency efficacy, highlighting context-dependent structure-activity relationships.
  • Halogen Effects : Bromine/chlorine in improve antitumor activity via halogen bonding, yet fluorine in offers metabolic resistance without significant potency gains.

Biological Activity

4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is C21H20N2O4S, with a molecular weight of approximately 396.46 g/mol. The compound features a dibenzo[b,f][1,4]oxazepin moiety linked to a benzenesulfonamide group, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant anticancer activity. For instance, derivatives containing the dibenzo structure have shown efficacy in inhibiting tubulin polymerization and inducing apoptosis in cancer cells. In vitro assays demonstrated that these compounds can effectively arrest cancer cells in the G(2)/M phase of the cell cycle .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of sulfonamide derivatives. In vivo studies have shown that certain benzenesulfonamide compounds can significantly reduce carrageenan-induced paw edema in rat models, indicating their potential as anti-inflammatory agents .

The biological activity of 4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be attributed to several mechanisms:

  • Tubulin Binding : Similar compounds have been found to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

A selection of relevant studies is summarized below:

StudyFindings
Villemagne et al. (2020)Synthesized new oxadiazole compounds with enhanced solubility and metabolic stability; demonstrated potent anti-tubercular activity .
Jain et al. (2016)Reported a novel hybrid compound with significant anti-TB activity and a selectivity index greater than 610 .
Upare et al. (2019)Investigated styryl oxadiazoles showing high anti-tubercular activity with MIC values as low as 0.045 µg/mL .
Evaluation of SMART compoundsDemonstrated efficacy comparable to FDA-approved drugs in inhibiting tubulin polymerization and inducing apoptosis .

Q & A

Q. How to design a robust experimental protocol for studying this compound’s reactivity?

  • Methodological Answer : Follow a three-phase approach: (i) Pilot Studies : Use small-scale reactions to identify key variables (e.g., solvent polarity effects). (ii) DoE Optimization : Apply fractional factorial designs to prioritize significant factors (e.g., temperature, catalyst loading) . (iii) Scale-up Validation : Reproduce optimized conditions in batch reactors, monitoring exothermicity and byproduct formation using inline spectroscopy (e.g., Raman) .

Q. What safety protocols are critical when handling reactive intermediates in its synthesis?

  • Methodological Answer : Adhere to the Chemical Hygiene Plan for advanced laboratories, including:
  • Use of inert atmosphere gloveboxes for air-sensitive intermediates.
  • Real-time gas monitoring for toxic byproducts (e.g., SO₂ from sulfonyl chloride decomposition) .

Q. How to integrate high-throughput screening (HTS) with machine learning for SAR studies?

  • Methodological Answer : Combine HTS data (e.g., IC₅₀ values across analogs) with graph neural networks (GNNs) to predict structure-activity relationships (SAR). Tools like PubChem provide open-access datasets for training models .

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